

Application Notes and Protocols for Labeling Proteins with N,N'-Disuccinimidyl Carbonate

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Compound of Interest

Compound Name: *N,N'*-Disuccinimidyl carbonate

Cat. No.: B114567

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Introduction

N,N'-Disuccinimidyl carbonate (DSC) is a homobifunctional crosslinking reagent that is highly effective for the conjugation of molecules to primary amines on proteins. DSC reacts with primary amines, such as the ϵ -amino group of lysine residues and the N-terminal α -amino group, to form stable carbamate linkages. This reagent is particularly useful for activating hydroxyl-containing molecules to create reactive intermediates that can then be efficiently coupled to proteins. The resulting conjugates are valuable tools in various research and drug development applications, including immunoassays, targeted drug delivery, and diagnostic imaging.

These application notes provide a comprehensive protocol for the successful labeling of proteins using **N,N'-Disuccinimidyl carbonate**. The protocol covers the preparation of reagents, the labeling reaction, purification of the conjugate, and methods for characterizing the degree of labeling.

Reaction Mechanism

The labeling of proteins with DSC is a two-step process. First, DSC activates a hydroxyl group on a molecule of interest (e.g., a small molecule drug, biotin, or a fluorescent dye) to form a succinimidyl carbonate ester. This activated molecule is then reacted with the protein, where

the succinimidyl group is displaced by a primary amine on the protein, forming a stable carbamate bond.^{[1][2]}

Data Presentation

The efficiency of protein labeling with DSC is dependent on several factors, including the molar ratio of the labeling reagent to the protein, the protein concentration, pH, and reaction time. The following table provides representative data on the effect of the molar coupling ratio (MCR) of a DSC-activated molecule to a model protein, Bovine Serum Albumin (BSA), on the resulting Degree of Labeling (DOL).

Molar Coupling Ratio (DSC-activated molecule:Protein)	Protein Concentration (mg/mL)	Degree of Labeling (DOL) (moles of label/mole of protein)
5:1	2	2.1
10:1	2	4.3
20:1	2	7.8
40:1	2	12.5

Note: This data is representative and the optimal MCR should be determined empirically for each specific protein and labeling reagent.^[3]

Experimental Protocols

Materials and Reagents

- Protein to be labeled (e.g., antibody, enzyme)
- **N,N'-Disuccinimidyl carbonate (DSC)**
- Molecule to be conjugated (containing a hydroxyl group)
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5 (amine-free)

- Quenching Buffer: 1 M Tris-HCl, pH 8.0
- Purification/Storage Buffer: Phosphate-buffered saline (PBS), pH 7.4
- Size-exclusion chromatography (SEC) column or dialysis cassette (e.g., MWCO 10,000) for purification

Protocol for Activation of Hydroxyl-Containing Molecule with DSC

- Dissolve the Hydroxyl-Containing Molecule: Dissolve the molecule to be activated in anhydrous DMF or DMSO at a concentration of 10-50 mM.
- Dissolve DSC: Immediately before use, dissolve **N,N'-Disuccinimidyl carbonate** in anhydrous DMF or DMSO to a concentration of 100 mM.
- Activation Reaction: Add a 1.5 to 2-fold molar excess of the DSC solution to the hydroxyl-containing molecule solution.
- Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring, protected from light.

Protocol for Protein Labeling with DSC-Activated Molecule

- Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free from any primary amine-containing substances (e.g., Tris, glycine, or sodium azide).
- Calculate Molar Coupling Ratio: Determine the desired molar coupling ratio of the DSC-activated molecule to the protein. A starting point of a 10:1 to 40:1 molar excess is recommended.[3]
- Conjugation Reaction: While gently vortexing the protein solution, add the calculated amount of the DSC-activated molecule.

- Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[3]
- Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to quench any unreacted DSC-activated molecules.

Purification of the Labeled Protein

It is crucial to remove unreacted labeling reagent and byproducts to obtain a purified protein conjugate.

1. Size-Exclusion Chromatography (Recommended)

- Equilibrate the SEC column with the Purification/Storage Buffer.
- Load the quenched reaction mixture onto the column.
- Elute the protein with the Purification/Storage Buffer. The labeled protein will elute in the earlier fractions.
- Monitor the elution profile by measuring the absorbance at 280 nm (for protein) and the appropriate wavelength for the conjugated molecule.
- Pool the fractions containing the purified labeled protein.

2. Dialysis

- Transfer the quenched reaction mixture to a dialysis cassette with an appropriate molecular weight cut-off (MWCO).
- Dialyze against the Purification/Storage Buffer at 4°C for several hours to overnight, with at least two buffer changes.

Characterization of the Labeled Protein

The Degree of Labeling (DOL) can be determined by measuring the absorbance of the purified protein conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength of

the conjugated molecule.

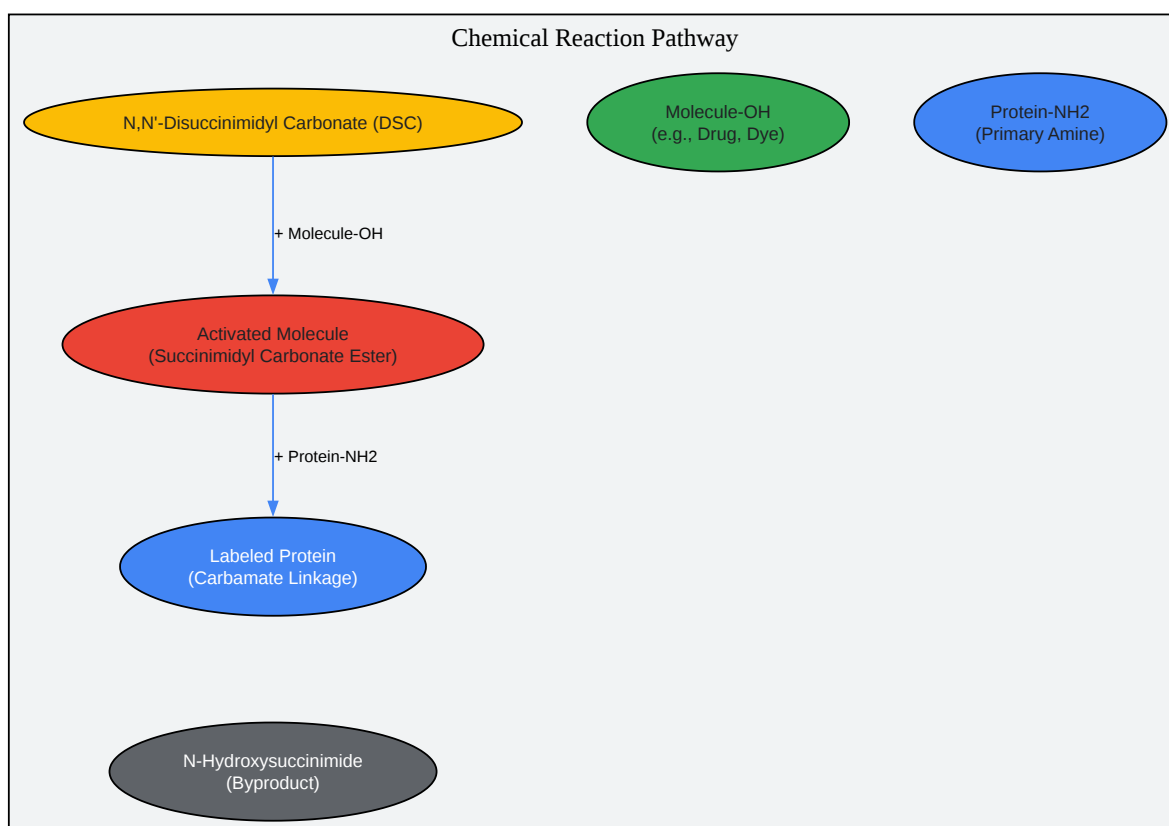
Calculation of Degree of Labeling (DOL):

The DOL can be calculated using the following formula:

Where:

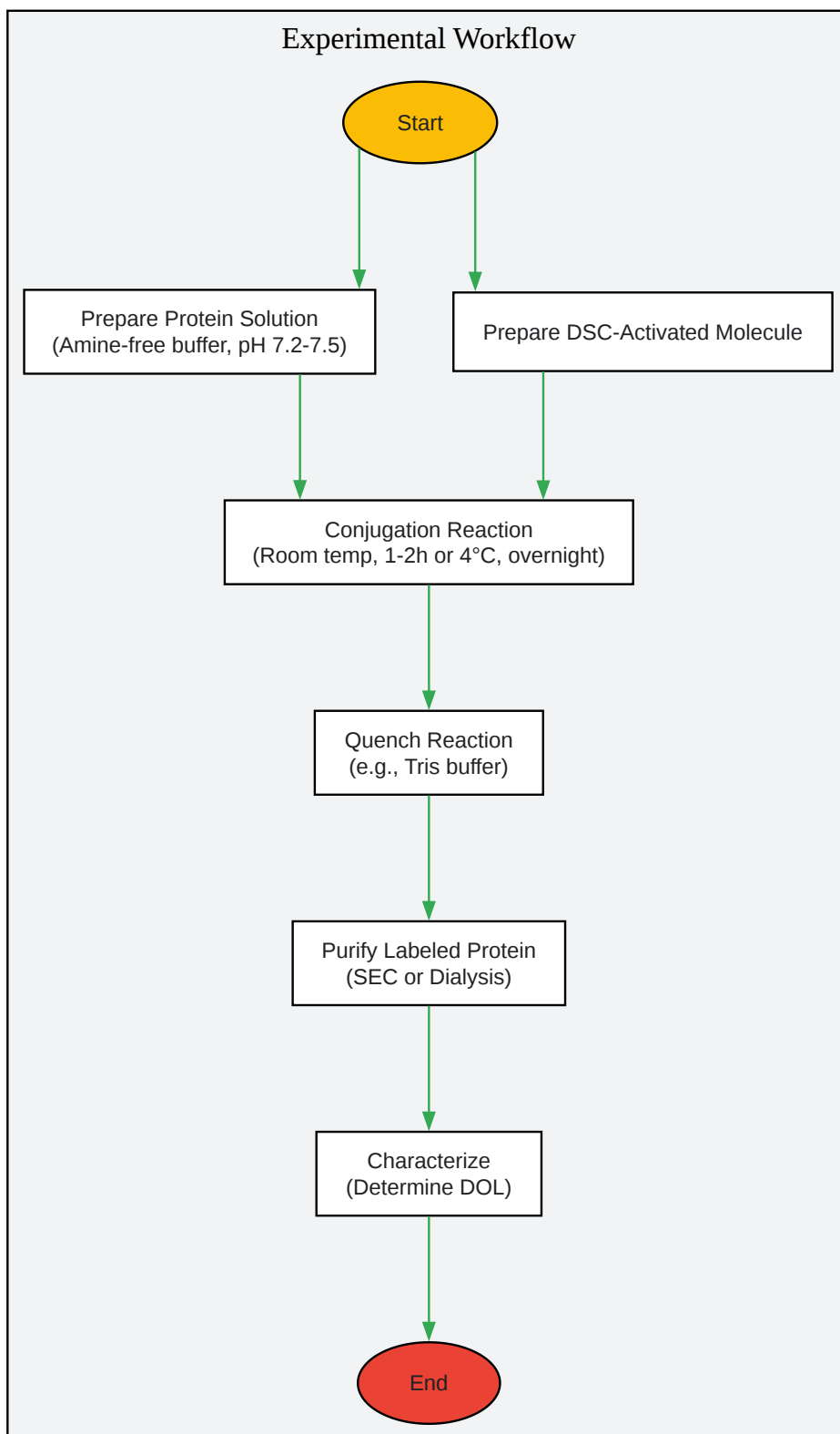
- A_{label} = Absorbance of the labeled protein at the λ_{max} of the label.
- $\epsilon_{\text{protein}}$ = Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, $\sim 210,000 \text{ M}^{-1}\text{cm}^{-1}$).
- A_{280} = Absorbance of the labeled protein at 280 nm.
- CF = Correction factor (A_{280} of the free label / A_{max} of the free label).
- ϵ_{label} = Molar extinction coefficient of the label at its λ_{max} .

Visualizations



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Caption: Chemical reaction pathway for protein labeling with DSC.



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Caption: Experimental workflow for protein labeling with DSC.

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